(Quinolin-8-ylamino)thiourea

Description

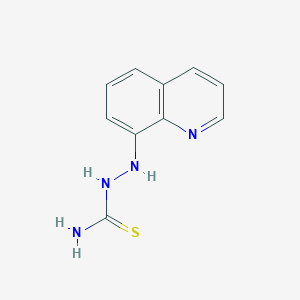

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N4S |

|---|---|

Molecular Weight |

218.28g/mol |

IUPAC Name |

(quinolin-8-ylamino)thiourea |

InChI |

InChI=1S/C10H10N4S/c11-10(15)14-13-8-5-1-3-7-4-2-6-12-9(7)8/h1-6,13H,(H3,11,14,15) |

InChI Key |

QGYANHLPCAIMGF-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)NNC(=S)N)N=CC=C2 |

Canonical SMILES |

C1=CC2=C(C(=C1)NNC(=S)N)N=CC=C2 |

solubility |

32.7 [ug/mL] |

Origin of Product |

United States |

Synthetic Methodologies for Quinolin 8 Ylamino Thiourea and Its Analogues

General Synthetic Strategies for Thiourea (B124793) Derivatives

The synthesis of thioureas, a versatile class of compounds in medicinal and materials chemistry, is predominantly achieved through a few reliable and high-yielding strategies. mdpi.comresearchgate.net These methods generally involve the formation of the characteristic N-C(S)-N bond structure.

Nucleophilic Substitution Reactions in Thiourea Synthesis

Nucleophilic substitution is a cornerstone of organic synthesis and plays a significant role in the preparation of thiourea and its derivatives. pearson.comfip.org One classical approach involves the reaction of an alkyl halide with thiourea. In this SN2 reaction, the sulfur atom of thiourea acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide to form an isothiouronium salt intermediate. Subsequent hydrolysis of this salt yields the corresponding thiol (R-SH).

Another prominent nucleophilic substitution method involves the conversion of ureas to thioureas through a sulfuration reaction. bibliotekanauki.plresearchgate.net This is often accomplished using Lawesson's reagent, which acts as a thionating agent. The mechanism involves a nucleophilic attack by the sulfur anion of the decomposed Lawesson's reagent on the carbonyl carbon of urea (B33335), proceeding through a four-membered ring transition state to replace the oxygen atom with sulfur. bibliotekanauki.pl Research has optimized this one-step method, with studies investigating the effects of reaction time, temperature, and reactant ratios to maximize yield. bibliotekanauki.plresearchgate.net For instance, optimal conditions have been reported as a reaction time of 3.5 hours at 75°C with a 2:1 mass ratio of urea to Lawesson's reagent, achieving yields over 60%. bibliotekanauki.plresearchgate.net

Reactions with Isothiocyanates

The most widely employed and versatile method for synthesizing N,N'-disubstituted thioureas is the reaction of an amine with an isothiocyanate. mdpi.comresearchgate.net This addition reaction is highly efficient, often proceeds at room temperature, and generally results in high yields, making it ideal for creating a great structural diversity of thiourea derivatives. mdpi.comresearchgate.net

The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This condensation reaction is straightforward and can be performed in various solvents, such as dichloromethane (B109758) or tert-butanol. mdpi.comresearchgate.net The simplicity and high yield of this reaction have made it a standard procedure in combinatorial chemistry and for the synthesis of biologically active molecules. mdpi.com In some variations, acyl isothiocyanates are generated in situ from acid chlorides and a thiocyanate (B1210189) salt (like potassium or ammonium (B1175870) thiocyanate), often using a phase-transfer catalyst to improve yields, and then immediately reacted with an amine to form N-acyl thiourea derivatives. nih.gov

Table 1: Examples of Thiourea Synthesis via Isothiocyanate Route This table is interactive. Users can sort and filter the data.

| Isothiocyanate Precursor | Amine Reactant | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Phenyl isothiocyanate | Various piperazines | Dichloromethane | Room Temp, 1 hr | >70% | mdpi.com |

| Benzyl isothiocyanate | Various amines | Dichloromethane | Room Temp | Good to Excellent | mdpi.comresearchgate.net |

| Phenethyl isothiocyanate | Various amines | Dichloromethane | Room Temp | Good to Excellent | mdpi.comresearchgate.net |

| 2-((4-methoxyphenoxy)methyl)benzoyl chloride + NH₄SCN | Various heterocyclic amines | Anhydrous Acetone | Not specified | 76% (with catalyst) | nih.gov |

Specific Synthetic Routes to (Quinolin-8-ylamino)thiourea

The synthesis of the title compound, this compound, logically follows the general principles outlined above, leveraging the reactivity of the 8-aminoquinoline (B160924) core.

Procedures Involving 8-Aminoquinoline Precursors

The primary and most direct synthetic route to this compound involves the use of 8-aminoquinoline as the key starting material. Following the general strategy of reacting an amine with an isothiocyanate, 8-aminoquinoline can be reacted with a suitable isothiocyanate precursor to furnish the desired thiourea.

A plausible and direct approach is the reaction of 8-aminoquinoline with an N-acyl isothiocyanate, such as benzoyl isothiocyanate, followed by hydrolysis to remove the acyl protecting group. This method is a standard way to introduce a thiourea moiety onto a primary amine. While specific literature detailing the synthesis of the unsubstituted this compound is sparse, numerous studies report the synthesis of its N'-substituted analogues using this core methodology. For example, various N'-aryl or N'-alkyl thiourea derivatives of 8-hydroxyquinoline (B1678124) have been synthesized by reacting a piperazine-linked 8-hydroxyquinoline with various substituted isothiocyanates in the presence of a base like triethylamine (B128534). arabjchem.org Similarly, other research describes the synthesis of quinoline-based acyl thiourea derivatives where a quinoline (B57606) amine is reacted with a generated isothiocyanate. researchgate.nettandfonline.com

Another potential, though less direct, route involves the diazotization of 8-aminoquinoline to form a diazonium salt. This intermediate can then be reacted with a mercaptan-forming reagent like thiourea. google.com However, this specific reaction has been reported to yield 8-mercaptoquinoline (B1208045) rather than the target amino-thiourea, indicating that the reaction conditions favor substitution of the entire diazo group. google.com

Convergent Synthesis Approaches

A convergent synthesis strategy involves the preparation of separate fragments of a target molecule, which are then joined together in the final stages. The reaction of 8-aminoquinoline with an isothiocyanate is inherently a convergent approach, as the quinoline amine and the isothiocyanate partner are prepared separately and then combined. mit.edu

Derivatization and Analogue Synthesis

The this compound scaffold is a versatile platform for the synthesis of a wide array of derivatives and analogues, driven by the search for compounds with enhanced biological activities. Derivatization typically occurs at the terminal nitrogen of the thiourea moiety or on the quinoline ring itself.

A common strategy involves the acylation of the terminal nitrogen, leading to N-acylthiourea derivatives. Several studies have reported the synthesis of quinoline-based acyl thiourea derivatives, which have shown potential as urease inhibitors. researchgate.nettandfonline.com These are typically prepared by reacting an aminoquinoline with an acyl isothiocyanate.

Another approach is the synthesis of bis(8-aminoquinolines), where two 8-aminoquinoline units are linked together. In one study, primaquine (B1584692) and its analogues, which are 8-aminoquinolines, were coupled using various electrophiles, including thiophosgene (B130339) or diisothiocyanates, to create bisquinoline molecules linked by a thiourea bridge. nih.gov For instance, 1,3-Bis{4-[4-ethyl-6-methoxy-5-(pentyloxy)quinolin-8-ylamino]pentyl}-thiourea was synthesized via this method. nih.gov

Furthermore, analogues can be created by modifying the quinoline ring system before the introduction of the thiourea group. For example, thiourea derivatives have been prepared from 5,6,7,8-tetrahydroquinoline (B84679) precursors. researchgate.net Similarly, urea and thiourea derivatives of 8-hydroxyquinoline have been synthesized by reacting a piperazine-functionalized 8-hydroxyquinoline with various isocyanates and isothiocyanates, respectively. arabjchem.org

Table 2: Selected Examples of this compound Analogues and Derivatives This table is interactive. Users can sort and filter the data.

| Analogue/Derivative Type | Synthetic Precursors | Key Reaction | Reference |

|---|---|---|---|

| N-Acyl quinoline thioureas | Aminoquinoline, Acyl isothiocyanate | Condensation | tandfonline.com |

| Bis(8-aminoquinoline) thioureas | 8-aminoquinoline derivative, Linker (e.g., thiophosgene) | Coupling with electrophile | nih.gov |

| 8-Hydroxyquinoline thioureas | Piperazine-8-hydroxyquinoline, Substituted isothiocyanate | Condensation | arabjchem.org |

| Quinoline-2-one thioureas | N-amino-quinoline-2-one, Phenyl isothiocyanate | Condensation | sapub.org |

| Melatonin-conjugated 8-aminoquinolines | 8-aminoquinoline, Melatonin-derived chloroacetamide | Nucleophilic Substitution | nih.govamegroups.cn |

Synthesis of Substituted this compound Derivatives

The core structure of this compound is typically assembled by reacting a derivative of 8-aminoquinoline with a thiocyanate source. A common and versatile method involves the reaction of an appropriate aminoquinoline with an isothiocyanate. For instance, the synthesis of 1-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-3-phenyl-thiourea (VI) is achieved by reacting N-amino-4,7-dimethyl-6-nitroquinoline-2-one (IV) with phenyl isothiocyanate. sapub.org This straightforward addition reaction provides a reliable route to N,N'-disubstituted thioureas.

Another established method involves the use of thiophosgene or its equivalents. For example, treating an aminopyrazole derivative with thiophosgene can generate a pyrazolyl isothiocyanate intermediate, which subsequently reacts with an amine like aniline (B41778) to yield the corresponding thiourea derivative. tandfonline.com This two-step approach allows for the synthesis of unsymmetrical thioureas.

Furthermore, thiourea derivatives can be prepared from thiosemicarbazides. The reaction of acid hydrazides with potassium thiocyanate in an acidic aqueous ethanol (B145695) medium can produce acylhydrazinecarbothioamide structures, which are a class of thiourea derivatives. derpharmachemica.com These synthetic routes offer flexibility in accessing a wide array of substituted this compound derivatives by varying the starting quinoline and the amine or isothiocyanate component.

| Starting Quinoline Derivative | Reagent | Product | Reference |

|---|---|---|---|

| N-amino-4,7-dimethyl-6-nitroquinoline-2-one | Phenyl isothiocyanate | 1-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-3-phenyl-thiourea | sapub.org |

| [6-bromo-2-(4-methylphenyl)quinoline-4-carbonyl]hydrazide | Potassium thiocyanate / HCl | [6-bromo-2-(4-methylphenyl)quinoline-4-carbonyl]hydrazinecarbothioamide | derpharmachemica.com |

| 2-(4-bromophenyl)-6-chloro-3-methylquinoline-4-carbonyl hydrazide | Potassium thiocyanate / HCl | 2-(4-bromophenyl)-6-chloro-3-methylquinoline-4-carbonyl hydrazinecarbothioamide | derpharmachemica.com |

Generation of Acylthiourea Analogues

Acylthioureas represent a significant class of thiourea derivatives characterized by an acyl group attached to one of the nitrogen atoms. The synthesis of these compounds, including those with a quinoline scaffold, generally follows a well-established two-step, one-pot procedure. nih.govmdpi.com The process begins with the reaction of an acid chloride with a thiocyanate salt, typically ammonium thiocyanate, in an anhydrous solvent like acetone. nih.govmdpi.com This reaction generates a highly reactive acyl isothiocyanate intermediate.

In the second step, without isolating the intermediate, a primary amine—in this case, a substituted 8-aminoquinoline—is added to the reaction mixture. The amine's nucleophilic nitrogen atom attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of the N-acyl-N'-quinolinylthiourea derivative. nih.gov This method is efficient and allows for the creation of a diverse library of acylthiourea analogues by varying both the initial acid chloride and the amine component. rsc.org For example, quinoline-based acylthiourea derivatives have been synthesized and evaluated for various biological activities. researchgate.net

| Step | Reactants | Intermediate/Product | General Conditions | Reference |

|---|---|---|---|---|

| 1 | Acyl Chloride (R-COCl) + Ammonium Thiocyanate (NH₄SCN) | Acyl isothiocyanate (R-CONCS) | Anhydrous acetone, reflux | nih.govmdpi.com |

| 2 | Acyl isothiocyanate + 8-Aminoquinoline derivative | N-Acyl-N'-(quinolin-8-yl)thiourea | Addition of amine to the reaction mixture, heating | nih.govrsc.org |

Preparation of Bis(8-aminoquinolines) and Related Thiourea Conjugates

The synthesis of molecules containing two 8-aminoquinoline units, known as bis(8-aminoquinolines), linked by a thiourea bridge, has been explored as a strategy to develop novel compounds with enhanced biological properties. A direct and efficient method for creating this thiourea linkage involves the use of 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). nih.gov

In this synthetic approach, two equivalents of an 8-aminoquinoline derivative are reacted with one equivalent of TCDI in an anhydrous solvent such as dichloromethane (DCM) at room temperature. nih.gov The 8-aminoquinoline derivative acts as the nucleophile, attacking the thiocarbonyl group of TCDI. This process occurs sequentially, with the first addition leading to an intermediate that is then attacked by a second molecule of the aminoquinoline, displacing the imidazole (B134444) leaving groups and forming the symmetrical bis(8-aminoquinoline)thiourea conjugate. nih.gov This method is convenient as it often proceeds in good yields under mild conditions. For example, the reaction of 8-amino-6-methoxy-quinoline with TCDI provides the corresponding bis-quinoline thiourea.

| 8-Aminoquinoline Reactant | Linking Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 8-Amino-6-methoxy-quinoline | 1,1'-Thiocarbonyldiimidazole (TCDI) | Dichloromethane (DCM) | Ambient Temperature | 1,3-Bis(6-methoxyquinolin-8-yl)thiourea | nih.gov |

| Primaquine analogue | 1,1'-Thiocarbonyldiimidazole (TCDI) | Dichloromethane (DCM) | Ambient Temperature | Bis(primaquine analogue) thiourea conjugate | nih.gov |

Synthesis of Quinoline-Thiazole Hybrids with Thiourea Linkers

The construction of hybrid molecules that incorporate both a quinoline and a thiazole (B1198619) ring, connected through a structure derived from a thiourea linker, is a common strategy in medicinal chemistry. The synthesis typically begins with the formation of a quinoline-based thiosemicarbazone. nih.govresearchgate.netmdpi.com This key intermediate is prepared by the condensation reaction of a quinoline-carbaldehyde with thiosemicarbazide, often under reflux in a solvent like ethanol with an acid catalyst. researchgate.netnih.gov

The thiosemicarbazone, which contains the N-C(S)-N backbone characteristic of a thiourea derivative, then serves as the precursor for the thiazole ring. The cyclization is achieved by reacting the thiosemicarbazone with an α-halocarbonyl compound, such as ethyl chloroacetate (B1199739) or chloroacetone. nih.govresearchgate.net This reaction is a variant of the Hantzsch thiazole synthesis, where the sulfur atom of the thiosemicarbazone attacks the electrophilic carbon of the α-halocarbonyl, and subsequent intramolecular condensation and dehydration lead to the formation of the thiazole ring. nih.govresearchgate.net This multi-step process effectively uses the thiourea-like structure of the thiosemicarbazone to bridge the quinoline and the newly formed thiazole heterocycles.

| Quinoline Precursor | Step 1 Reagent | Intermediate | Step 2 Reagent | Final Product Class | Reference |

|---|---|---|---|---|---|

| Quinolinecarbaldehyde | Thiosemicarbazide | Quinoline-thiosemicarbazone | Ethyl chloroacetate | Quinoline-thiazolidin-4-one hybrid | nih.govresearchgate.net |

| Quinolinecarbaldehyde | Thiosemicarbazide | Quinoline-thiosemicarbazone | Chloroacetone | Quinoline-methylthiazole hybrid | nih.govresearchgate.net |

| (2-Chloroquinolin-3-yl)methylene carbaldehyde | N-(2-morpholinoethyl)hydrazinecarbothioamide | 2-((2-Chloroquinolin-3-yl)methylene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | - | Quinoline-thiosemicarbazone hybrid | mdpi.com |

Functionalization for Bioconjugation Studies

The functionalization of quinoline thiourea scaffolds is essential for their application in bioconjugation, where they are attached to larger biomolecules or modified to interact with biological systems. One strategy involves incorporating reactive groups suitable for conjugation reactions. For instance, thiourea derivatives can be designed with a terminal carboxylic acid group. This functional handle can then be activated for amide bond formation with an amino group on a biomolecule, such as the peptide angiotensin-II, creating a stable bioconjugate. rsc.org This approach has been successfully used to link thiourea-based chelating agents to peptides for applications in radiopharmaceutical chemistry. rsc.org

Another approach is to modify the quinoline ring system itself. Glycoconjugation, the attachment of sugar moieties, has been achieved by connecting a functionalized quinoline to a carbohydrate unit via a 1,2,3-triazole linker, formed through a click chemistry reaction. mdpi.com This strategy aims to improve the targeting of cancer cells by exploiting their high glucose uptake. While not directly demonstrated on this compound, this method highlights a viable path for its functionalization by first introducing an azide (B81097) or alkyne group onto the quinoline ring or a substituent. Furthermore, quinoline thiourea derivatives have been developed as zinc ionophores, indicating that the thiourea and quinoline nitrogen atoms can coordinate with metal ions, a property that can be exploited for developing probes or therapeutic agents that function by modulating ion homeostasis. acs.orgnih.gov

| Functionalization Strategy | Methodology | Purpose / Application | Example Scaffold | Reference |

|---|---|---|---|---|

| Carboxylic Acid Handle | Synthesis of a thiourea derivative with a terminal -COOH group, followed by amide coupling. | Conjugation to peptides for radiolabeling. | Thiocarbamoylbenzamidine | rsc.org |

| Glycoconjugation | Introduction of an azide/alkyne, followed by click chemistry with a modified sugar. | Targeted drug delivery to cancer cells. | 8-Hydroxyquinoline | mdpi.com |

| Metal Chelation | Utilizing the inherent coordinating ability of the quinoline and thiourea nitrogens/sulfur. | Development of ionophores and probes. | 8-Aminoquinoline Thiourea | acs.orgnih.gov |

Structural Elucidation and Advanced Characterization of Quinolin 8 Ylamino Thiourea Systems

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of (quinolin-8-ylamino)thiourea. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the compound's atomic-level composition and electronic properties.

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the connectivity of atoms within the this compound framework can be unambiguously established.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound and its analogues reveals characteristic signals for the protons of the quinoline (B57606) ring and the thiourea (B124793) moiety. The aromatic protons of the quinoline ring typically appear in the downfield region of the spectrum. uncw.eduipb.pt For instance, in quinoline itself, these protons resonate between δ 7.26 and 8.81 ppm. ipb.pt The exact chemical shifts are influenced by the substitution pattern and the solvent used. uncw.edu The NH protons of the thiourea group are also observable and their chemical shifts can be influenced by hydrogen bonding and the solvent environment. claremont.eduresearchgate.net The temperature-dependent behavior of these NH signals can provide information about the rotational barriers around the C-N bonds of the thiourea core. claremont.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the quinoline ring exhibit distinct resonances. researchgate.net For example, in various quinoline derivatives, these signals can be found across a broad range, with specific shifts depending on the substituents. researchgate.net The thiocarbonyl (C=S) carbon of the thiourea group is particularly noteworthy, typically appearing at a downfield chemical shift, for instance, around 181.95 ppm for pure thiourea. researchgate.net The chemical shifts of the aromatic carbons in the quinoline ring can also be assigned using advanced 2D NMR techniques like HMQC (Heteronuclear Multiple Quantum Coherence). researchgate.net

| ¹H NMR Data for Representative Quinoline and Thiourea Structures | | :--- | :--- | | Compound/Fragment | Chemical Shift (δ, ppm) and Multiplicity | | Quinoline Protons | H-2: ~8.81 (dd), H-3: ~7.26 (dd), H-4: ~8.00 (dd), H-5: ~7.68 (dd), H-6: ~7.43 (m), H-7: ~7.61 (m), H-8: ~8.05 (dd) ipb.pt | | Thiourea NH Protons | Broad signals, chemical shift is concentration and temperature dependent claremont.eduresearchgate.net | | Substituted Quinolines | Shifts vary based on substituent and position uncw.edu |

| ¹³C NMR Data for Representative Quinoline and Thiourea Structures | | :--- | :--- | | Compound/Fragment | Chemical Shift (δ, ppm) | | Quinoline Carbons | Wide range of signals for the 9 carbons of the quinoline ring system ipb.ptresearchgate.net | | Thiourea Thiocarbonyl (C=S) | ~181-183 ppm researchgate.netspectrabase.com | | Substituted Quinolines | Shifts vary based on substituent and position researchgate.net |

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In this compound, characteristic absorption bands confirm the presence of N-H, C=S, C=N, and aromatic C-H and C=C bonds.

The N-H stretching vibrations of the amino and thioamide groups typically appear as one or more bands in the region of 3100-3400 cm⁻¹. iosrjournals.org The exact position and shape of these bands can indicate the extent of hydrogen bonding. iosrjournals.org The C=S stretching vibration, a key marker for the thiourea moiety, is generally observed in the range of 1413-1464 cm⁻¹. ijacskros.comrasayanjournal.co.in The C=N stretching of the quinoline ring and C-N stretching vibrations are also present. iosrjournals.orgijacskros.com Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region. vscht.cz The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide further structural confirmation. vscht.czmdpi.com

| Characteristic IR Absorption Bands for this compound Systems | | :--- | :--- | | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | | N-H Stretching | 3100 - 3400 iosrjournals.org | | Aromatic C-H Stretching | > 3000 vscht.cz | | C=C Stretching (Aromatic) | 1400 - 1600 vscht.czmdpi.com | | C=S Stretching (Thioamide) | 1413 - 1464 ijacskros.comrasayanjournal.co.in | | N-H Bending | ~1586 rasayanjournal.co.in | | C-N Stretching | ~1088 - 1186 ijacskros.comrasayanjournal.co.in | | Aromatic C-H Bending (out-of-plane) | 700 - 900 mdpi.comresearchgate.net |

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. The molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) in the mass spectrum confirms the compound's molecular formula. mdpi.comresearchgate.net The fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, can help to piece together the structure. For example, the loss of HCN from the quinoline radical cation is a known fragmentation pathway. rsc.org Analysis of the fragmentation of related palladium(II) complexes of quinolinylaminophosphonates shows that decomposition can occur through the loss of side chains or parts of the ligand itself. researchgate.net

| UV-Vis Absorption Data for Related Chromophores | | :--- | :--- | | Chromophore | Absorption Range (nm) | | Thiourea | 225 - 270 mdpi.com | | Quinoline | Absorption bands in the UV region, specific wavelengths depend on substitution and solvent mdpi.com |

Mass Spectrometry (MS)

X-ray Crystallography for Molecular and Supramolecular Structure Determination

X-ray crystallography provides the most definitive structural information for compounds in the solid state, offering precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

Single crystal X-ray diffraction analysis of this compound and its derivatives can unambiguously confirm the molecular structure and reveal details about its conformation and intermolecular interactions. researchgate.netresearchgate.net The analysis of crystal structures of related heterocyclic thioureas shows the prevalence of hydrogen bonding. wm.edu These hydrogen bonds can be intramolecular, for example between the N-H of the thiourea and the nitrogen of the quinoline ring, or intermolecular, leading to the formation of dimers or more extended networks. wm.eduscispace.com In many thiourea derivatives, N-H···S hydrogen bonds are a common feature, often resulting in dimeric structures. wm.edu The presence of other functional groups can lead to different hydrogen bonding motifs, such as O-H···S interactions. scispace.com The crystal packing is often stabilized by a combination of strong hydrogen bonds and weaker interactions like C-H···π. researchgate.net

Analysis of Conformational Features and Planarity

Information regarding the specific solid-state conformation, including key dihedral angles and the planarity of the quinoline and thiourea moieties of this compound, is contingent on single-crystal X-ray diffraction data, which does not appear to be publicly available.

Investigation of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

A detailed analysis of the supramolecular architecture, including the identification of hydrogen-bonding motifs (such as N-H···S or N-H···N interactions) and potential π-π stacking between quinoline rings, is not possible without crystallographic information. rsc.orgakademisains.gov.my

Theoretical and Computational Structural Investigations

Density Functional Theory (DFT) Calculations for Optimized Geometries

No published studies were found that report the optimized geometric parameters (bond lengths, bond angles) of this compound as calculated by Density Functional Theory (DFT). Such calculations provide a theoretical model of the molecule's ground-state geometry. mdpi.combendola.comeurjchem.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

A Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding the chemical reactivity and electronic properties of a molecule, has not been reported for this compound. This analysis would include the energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap. bendola.comnih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. No specific MEP analysis for this compound was found in the surveyed literature. mdpi.comnih.gov

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis

Advanced computational analyses such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, which provide deep insights into bonding characteristics and intramolecular interactions, have not been published for this specific compound. researchgate.net

Prediction of Vibrational Wavenumbers and Force Constants

A detailed analysis of the vibrational wavenumbers and force constants for the specific compound this compound is not available in the reviewed scientific literature. While theoretical and experimental vibrational studies, including Fourier-transform infrared (FT-IR) spectroscopy, Raman spectroscopy, and Density Functional Theory (DFT) calculations, are common methods for characterizing novel compounds, published research focusing explicitly on the vibrational properties of this compound could not be located.

Methodologies for such an analysis are well-established. Typically, the process involves synthesizing the compound and then characterizing it experimentally using FT-IR and FT-Raman spectroscopy. rsc.orgub.edu Concurrently, computational methods like DFT, often using functionals such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), are employed to calculate the optimized molecular geometry, harmonic vibrational frequencies, and force constants in the gaseous phase. rsc.orgsapub.orgmdpi.com

A comparison between the experimental and scaled theoretical wavenumbers allows for a precise assignment of the vibrational modes of the molecule. rsc.org These assignments help in understanding the bonding characteristics and structural features, such as the vibrations of the quinoline ring, the C-H stretching and bending modes, and the characteristic vibrations of the thiourea moiety, including N-H, C=S, and C-N vibrations. sapub.orgmdpi.com Force constant calculations provide deeper insight into the strength of the chemical bonds within the molecule. scirp.org

Although specific data tables for this compound cannot be generated, studies on closely related quinoline and thiourea derivatives demonstrate the type of data that would be expected from such an analysis. For instance, research on other quinoline derivatives has successfully used DFT calculations to assign vibrational modes and correlate them with experimental spectra. scirp.orgnist.govtandfonline.com Similarly, comprehensive vibrational analyses have been performed on various thiourea derivatives, providing detailed assignments for the functional groups involved. sapub.orgmdpi.com

Should such a study be conducted on this compound, the resulting data would be invaluable for a complete structural and electronic characterization of the molecule.

Coordination Chemistry of Quinolin 8 Ylamino Thiourea Ligands and Their Metal Complexes

Ligand Design Principles and Coordination Modes

The molecular architecture of (Quinolin-8-ylamino)thiourea, also known as N-(quinolin-8-yl)thiourea, features a quinoline (B57606) ring system linked to a thiourea (B124793) group. This combination of a rigid aromatic heterocycle and a flexible sulfur- and nitrogen-containing moiety results in a ligand with multiple potential donor sites, making it a subject of interest in coordination chemistry. evitachem.com The presence of both hard (nitrogen) and soft (sulfur) donor atoms allows for complexation with a wide range of metal ions. uobasrah.edu.iq

Bidentate and Multidentate Coordination through Nitrogen and Sulfur Donor Atoms

This compound and its derivatives are capable of acting as versatile ligands, exhibiting various coordination modes. Thioureas, in general, can coordinate to metals as monodentate, bidentate, or even multidentate ligands. uobasrah.edu.iqnih.gov Coordination can occur through the sulfur atom, which is a soft donor, or through one or more nitrogen atoms, which are harder donors. uobasrah.edu.iqacs.org In many instances, thiourea derivatives coordinate in a bidentate fashion. For example, studies on related copper(II) complexes with other thiourea derivatives have shown bidentate coordination through the thiocarbonyl sulfur and a deprotonated nitrogen atom of the thiourea group, resulting in the formation of a stable four-membered chelate ring. researchgate.net The specific mode of coordination is influenced by factors such as the metal ion's nature, the reaction conditions, and the presence of other ligands. uobasrah.edu.iq

Chelation Involving Quinoline Nitrogen and Thiourea Sulfur/Nitrogen

A key feature of this compound is its potential for chelation, a process where the ligand binds to a central metal ion at two or more points to form a ring structure. The quinolin-8-yl group is a classic chelating moiety, analogous to 8-hydroxyquinoline (B1678124), which readily forms stable five-membered chelate rings with metal ions through its heterocyclic nitrogen atom and the substituent at the 8-position. wiley.commathabhangacollege.ac.in

In this compound, the quinoline nitrogen (N1) and either the thiourea sulfur (S) or the adjacent amino nitrogen (N2) can coordinate to a single metal center. This results in the formation of a stable five- or six-membered chelate ring, which enhances the thermodynamic stability of the resulting complex compared to coordination with monodentate ligands. This N,S- or N,N-bidentate chelation is a dominant theme in the coordination chemistry of 8-substituted quinoline ligands. mathabhangacollege.ac.in The formation of such metal complexes is a crucial aspect of their application in catalysis and materials science. evitachem.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogues typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. evitachem.come-journals.in The resulting complexes can be characterized by a variety of physicochemical and spectroscopic methods to determine their structure and properties.

Complexation with Transition Metals (e.g., Cu, Zn, Pd, Pt, Au, Ag, Fe, Co, Ni, Cr, Mn, Pb)

This compound and related ligands form complexes with a broad spectrum of transition metals. Studies on analogous quinoline-thiourea ligands have reported the successful synthesis of complexes with Co(II), Ni(II), Cu(II), and Zn(II). wiley.come-journals.inresearchgate.net For instance, the reaction of 1-(8-hydroxy quinolin-2yl-methyl) thiourea with metal salts yields stable complexes. e-journals.in Thiourea derivatives are also known to reduce certain metal ions during complexation, such as the reduction of Cu(II) to Cu(I). uobasrah.edu.iqresearchgate.net

The coordination chemistry extends to platinum group metals. Palladium(II) and Platinum(II) complexes have been synthesized using related N,N'-disubstituted thioureas and quinoline-carboxamide ligands. nih.govrsc.orgrsc.org Similarly, ruthenium complexes with ligands containing the N-(8-quinolyl) moiety have been studied. mku.ac.ke The interaction of this ligand class with heavy metals like lead (Pb) is also of interest, with related thiourea derivatives showing chelation capabilities. acs.org A derivative, N-(ferrocenecarbonyl)-N'-(quinolin-8-yl)thiourea, demonstrates that iron is also a viable metal center. nih.gov

Table 1: Examples of Metal Complexes with this compound Analogues

| Metal Ion | Ligand Type | Reference |

|---|---|---|

| Co(II), Ni(II), Cu(II), Zn(II) | 1-(8-hydroxy quinolin-2yl-methyl) thiourea | wiley.come-journals.in |

| Pd(II), Pt(II) | N,N-disubstituted thioureas / N-(quinolin-8-yl)carboxamides | nih.govrsc.orgrsc.org |

| Fe(III) | N-(ferrocenecarbonyl)-N'-(quinolin-8-yl)thiourea | nih.gov |

| Ag(I), Au(I) | Thiourea derivatives | mdpi.com |

Formation of Mixed-Ligand Complexes

Mixed-ligand complexes, which contain more than one type of ligand coordinated to the central metal ion, are also a significant aspect of the chemistry of this compound. The 8-hydroxyquinoline scaffold, a close analogue, is well-known for its ability to form stable mixed-ligand complexes. semanticscholar.orgresearchgate.net For example, mixed-ligand complexes of Fe(III), Co(II), Ni(II), Cu(II), and Zn(II) have been prepared with 8-hydroxyquinoline and a second, different bidentate ligand. semanticscholar.org This suggests that this compound can act as a primary ligand, with other ancillary ligands occupying the remaining coordination sites of the metal. Such mixed-ligand systems have been synthesized with nickel(II), where a thiourea derivative coordinates alongside bidentate ligands like 1,10-phenanthroline (B135089) or 2,2'-bipyridine, often forming binuclear structures. core.ac.uk

Spectroscopic and X-ray Analysis of Metal-Ligand Interactions

The elucidation of the structure of metal complexes of this compound relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction. cardiff.ac.uk

Infrared (IR) spectroscopy is a powerful tool for determining the ligand's coordination mode. Upon complexation, shifts in the vibrational frequencies of key functional groups, such as the C=S and N-H bands of the thiourea moiety and the C=N band of the quinoline ring, provide evidence of metal-ligand bond formation. e-journals.inmdpi.com For example, a shift of the C=S stretching vibration to a lower frequency is indicative of coordination through the sulfur atom. e-journals.in

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to characterize the complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination provide insight into the binding sites. mdpi.comarabjchem.org For metal complexes that are paramagnetic, NMR can be challenging, but for diamagnetic complexes like those of Zn(II), Pd(II), and Pt(II), it is highly informative. rsc.orgcardiff.ac.uk

Electronic (UV-Visible) spectroscopy reveals information about the electronic transitions within the complex. The appearance of new absorption bands, often assigned to ligand-to-metal charge transfer (LMCT) or d-d transitions, confirms coordination and provides information about the geometry of the metal center. e-journals.incardiff.ac.uk For instance, the electronic spectrum of a Co(II) complex with a related ligand showed transitions consistent with a square bipyramidal environment. e-journals.in

Table 2: Common Analytical Techniques and Observed Findings

| Technique | Information Provided | Typical Observations for Quinoline-Thiourea Complexes | Reference(s) |

|---|---|---|---|

| FT-IR Spectroscopy | Identifies functional groups and coordination sites. | Shift in ν(C=S), ν(N-H), and quinoline ring vibrations upon complexation. | e-journals.inmdpi.com |

| NMR Spectroscopy | Elucidates structure in solution for diamagnetic complexes. | Downfield or upfield shifts of ligand proton/carbon signals near the metal center. | mdpi.comarabjchem.org |

| UV-Vis Spectroscopy | Investigates electronic transitions and coordination geometry. | Appearance of new charge-transfer (LMCT) or d-d transition bands. | e-journals.incardiff.ac.uk |

| Mass Spectrometry | Determines molecular weight and fragmentation patterns. | Confirms the formation of the desired complex and its stoichiometry. | researchgate.netcardiff.ac.uk |

| X-ray Diffraction | Provides definitive solid-state structure (bond lengths/angles). | Confirms coordination number, geometry (e.g., tetrahedral, square planar, octahedral), and chelation. | nih.govarabjchem.orgup.ac.za |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound / N-(quinolin-8-yl)thiourea |

| 8-hydroxyquinoline |

| 1-(8-hydroxy quinolin-2yl-methyl) thiourea |

| N-(ferrocenecarbonyl)-N'-(quinolin-8-yl)thiourea |

| N-(quinolin-8-yl)cyclohexanecarboxamide |

| N-(quinolin-8-yl)pyrazine-2-carboxamide |

| 1,10-phenanthroline |

| 2,2'-bipyridine |

| Cobalt |

| Nickel |

| Copper |

| Zinc |

| Palladium |

| Platinum |

| Iron |

| Ruthenium |

| Silver |

| Gold |

| Chromium |

| Manganese |

Spectroscopic Signatures of Complex Formation (IR, NMR, UV-Vis Shifts)

The formation of metal complexes with this compound and its derivatives is readily identified by distinct changes in their spectroscopic signatures. Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for elucidating the coordination of the ligand to a metal center.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand exhibits characteristic bands corresponding to the N-H, C=S, and C=N functional groups. Upon complexation, significant shifts in these vibrational frequencies provide direct evidence of coordination.

ν(N-H) Vibrations: The stretching vibrations of the N-H groups in the free thiourea ligand typically appear in the region of 3100-3400 cm⁻¹. e-journals.in A shift or disappearance of these bands in the complex's spectrum often indicates the deprotonation of the N-H group and its involvement in coordination. mdpi.com

ν(C=S) Vibrations: The C=S stretching band, found in the 1000-1200 cm⁻¹ region, is particularly sensitive to coordination. A shift to a lower frequency (red shift) upon complexation suggests the coordination of the sulfur atom to the metal ion. This is due to the weakening of the C=S double bond character upon electron donation to the metal.

ν(C=N) Vibrations: The C=N stretching vibration of the quinoline ring, typically observed around 1570 cm⁻¹, can also shift upon complexation, indicating the involvement of the quinoline nitrogen in the metal-ligand bond. e-journals.in

Interactive Table 1: Key IR Spectral Shifts Upon Complexation of Thiourea-Based Ligands

| Functional Group | Typical Wavenumber (Free Ligand) | Change Upon Complexation | Implication |

|---|---|---|---|

| N-H (Amide) | 3176 cm⁻¹ mdpi.com | Disappearance or Broadening | Deprotonation and coordination of Nitrogen |

| C=N (Quinoline) | ~1571 cm⁻¹ e-journals.in | Shift in frequency | Coordination of Quinoline Nitrogen |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the ligand's structure in solution and how it changes upon forming a complex.

¹H NMR: The proton signals of the N-H groups are particularly diagnostic. A downfield shift or the disappearance of the N-H proton signal upon addition of a metal ion is a strong indicator of coordination at this site. ukm.edu.my For instance, in studies of a related 2-oxo-2-(quinolin-8-ylamino)acid ligand with Zn²⁺, a substantial downfield shift of the amide N-H proton signal confirmed its involvement in binding. ukm.edu.my Similarly, protons on the quinoline ring will experience shifts in their chemical environment due to the coordination of the nearby nitrogen atom. ukm.edu.myresearchgate.net

¹³C NMR: The carbon atom of the C=S group is highly sensitive to the coordination event. A significant shift in its resonance in the ¹³C NMR spectrum confirms the participation of the sulfur atom in the metal complex. whiterose.ac.uk Changes in the chemical shifts of the quinoline ring carbons also provide evidence for the coordination of the quinoline nitrogen. whiterose.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectra of this compound complexes provide insights into the electronic transitions and the geometry of the coordination sphere. The free ligand typically displays absorption bands due to π →π* and n→π* transitions within the quinoline and thiourea moieties. e-journals.inscirp.org

Upon complexation, new absorption bands often appear in the visible region, which are attributed to d-d transitions of the metal ion or to ligand-to-metal charge transfer (LMCT) bands. e-journals.in For example, the formation of complexes with transition metals like Co(II) or Ni(II) can introduce new bands corresponding to the electronic transitions between the metal's d-orbitals, providing information about the coordination geometry (e.g., octahedral or tetrahedral). scirp.orgscirp.org The original π →π* transitions of the ligand may also undergo a red or blue shift upon coordination. e-journals.in

Crystallographic Determination of Coordination Geometries

The this compound ligand can act as a bidentate or tridentate chelating agent. Common coordination involves the quinoline nitrogen and the thiourea sulfur atom, forming a stable chelate ring. mdpi.comcardiff.ac.uk

Bidentate Coordination: In many cases, ligands containing both quinoline and thiourea moieties coordinate to metal centers in a bidentate fashion. For instance, in a palladium(II) complex with tris(quinolin-8-yl)phosphite, the ligand coordinates as a P-N chelate. nih.gov Thiosemicarbazone derivatives of 2-quinolone have been shown to form bidentate complexes with Ni(II) and Cu(II) through the azomethine nitrogen and the thione sulfur. nih.gov

Octahedral and Square Planar Geometries: Depending on the metal ion and the stoichiometry of the reaction, different geometries can be achieved. For example, complexes of 8-hydroxyquinoline with Co(II) and Ni(II) often adopt an octahedral geometry, sometimes by coordinating water molecules, while the Cu(II) complex tends to be square planar. scirp.orgscirp.org

Interactive Table 2: Examples of Coordination Geometries in Related Complexes

| Complex/Ligand System | Metal Ion | Coordination Geometry | Key Structural Features | Reference |

|---|---|---|---|---|

| 8-Quinoline-4-R-3-thiosemicarbazones | Co(III) | Octahedral | Ligands act as tridentate N,N,S donors. | whiterose.ac.uk |

| Tris(quinolin-8-yl)phosphite | Pd(II) | Square Planar | Bidentate P-N chelation. | nih.gov |

| 8-Hydroxyquinoline | Cu(II) | Square Planar | 1:2 metal-to-ligand ratio. | scirp.orgscirp.org |

| 8-Hydroxyquinoline | Co(II), Ni(II) | Octahedral | 1:2 metal-to-ligand ratio with coordinated water molecules. | scirp.orgscirp.org |

Theoretical Studies on Complex Stability and Reactivity

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for understanding the stability, electronic structure, and reactivity of metal complexes.

DFT-Based Geometry Optimization and Electronic Properties of Complexes

DFT calculations are widely used to predict the most stable (lowest energy) geometry of a molecule. By optimizing the geometry of this compound and its metal complexes, researchers can obtain theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography. mdpi.comrsc.org

Computational Methods: A common approach involves using the B3LYP functional with a basis set such as 6-311++G(d,p) for the ligand atoms and a basis set like SDD (Stuttgart/Dresden ECP) for the metal ions. mdpi.comnih.gov

Electronic Properties: Beyond geometry, DFT is used to calculate key electronic properties that govern the complex's behavior. These include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical hardness. ukm.edu.myresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This helps predict sites of intermolecular interactions. ukm.edu.myresearchgate.net

Global Reactivity Descriptors: Parameters such as ionization energy, electron affinity, and chemical hardness can be calculated from the HOMO and LUMO energies, providing a quantitative measure of the complex's stability and reactivity. mdpi.com

Interactive Table 3: Common DFT Functionals and Basis Sets for Quinoline-Thiourea Systems

| Component | Functional | Basis Set | Application | Reference |

|---|---|---|---|---|

| Ligand | B3LYP | 6-311++G(d,p) | Geometry Optimization, Electronic Properties, NMR/IR Spectra Simulation | mdpi.comnih.gov |

| Metal Ion (e.g., Pd, Pt) | B3LYP | SDD (Stuttgart/Dresden) | Geometry Optimization of Metal Complexes | mdpi.com |

Intermolecular Interaction Energy Calculations in Metal-Ligand Systems

Understanding the nature and strength of the interactions between the metal ion and the this compound ligand is fundamental to predicting complex stability. Theoretical methods allow for the calculation of the total interaction energy and its decomposition into constituent parts.

Calculation Methods: The intermolecular interaction energy can be computed using various methods. A hybrid approach, such as using the GEN method in Gaussian software, combines different basis sets for the metal ion (e.g., LANL2DZ) and the ligand (e.g., DFT/6-31G(d,p)) to accurately model the system. ukm.edu.myresearchgate.net The total interaction energy can be broken down into electrostatic, polarization, dispersion, and exchange-repulsion components. researchgate.net

Energy Decomposition Analysis: Methods like the PIXEL method can be used to calculate the lattice energy of molecular crystals by summing the interaction energies between molecular pairs. researchgate.net This provides a detailed picture of the forces holding the crystal together, such as hydrogen bonds and π-π stacking interactions. DFT calculations with dispersion corrections (e.g., Grimme's D2 or D3) are essential for accurately modeling non-covalent interactions, which are critical in these systems. rsc.org

Binding Stoichiometry: Theoretical calculations can support experimental findings, such as those from Job's plot analysis, to confirm the binding ratio of the metal to the ligand in the complex, for instance, a 1:1 stoichiometry. ukm.edu.my

These computational studies provide a molecular-level understanding of why certain complexes are more stable than others and how the ligand's structure influences its coordination behavior.

Investigation of Biological Activities: Enzymatic and Receptor Interactions

Enzyme Inhibition Profiling

The interaction of quinoline-thiourea derivatives with specific enzymes has been a primary focus of research, leading to the identification of potent inhibitors for several enzymatic targets.

Quinoline-based acylthiourea derivatives have been identified as potential inhibitors of the urease enzyme, a key target in the treatment of infections caused by bacteria like Helicobacter pylori. tandfonline.comulisboa.pt Urease catalyzes the hydrolysis of urea (B33335) to ammonia, which neutralizes gastric acid and allows for bacterial survival in the stomach. ulisboa.pt

In a study evaluating a series of 26 quinoline-based acylthiourea derivatives, 19 compounds demonstrated significantly enhanced urease inhibitory potential compared to the standard inhibitor, thiourea (B124793). nih.gov The IC₅₀ values for these active derivatives ranged from 1.19 µM to 18.92 µM, which is notably more potent than thiourea's IC₅₀ of 19.53 ± 0.032 µM. nih.gov The structure-activity relationship (SAR) analysis revealed that derivatives featuring electron-donating groups like methoxy (B1213986) (OCH₃) and ethoxy (OC₂H₅), or electron-withdrawing groups like bromo (Br) on the aryl ring, exhibited greater inhibitory activity. nih.gov Kinetic studies have shown that related benzoyl thiourea derivatives can act as mixed-type inhibitors, suggesting they may bind to both the catalytic and allosteric sites of the enzyme. nih.gov

Table 1: Urease Inhibition by Quinoline-Acylthiourea Derivatives This table is interactive. You can sort and filter the data.

| Compound Type | Number of Active Derivatives | IC₅₀ Range (µM) | Standard | Standard IC₅₀ (µM) |

|---|

Derivatives of the quinoline (B57606) scaffold are being investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes central to the cholinergic hypothesis of Alzheimer's disease. mdpi.commdpi.com Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, a key strategy for managing Alzheimer's symptoms. mdpi.com

A series of quinoline-thiosemicarbazone hybrids showed potent inhibitory activity against cholinesterases. mdpi.com One lead compound exhibited an IC₅₀ value of 0.12 ± 0.02 μM against AChE, which was five times more potent than the standard drug galantamine (IC₅₀ = 0.62 ± 0.01 μM). mdpi.com Kinetic experiments revealed a competitive mode of inhibition for this compound class. mdpi.com Another study on quinolinones identified a potent and selective non-competitive inhibitor of human recombinant AChE (hrAChE) with an IC₅₀ of 0.29 µM and a Ki value of 79 nM. csic.es This compound showed high selectivity for hrAChE over human recombinant BChE (hrBuChE), for which it had an IC₅₀ of 12.73 µM. csic.es

Table 2: Cholinesterase Inhibition by Quinoline Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Enzyme | IC₅₀ Value (µM) | Inhibition Mode | Reference Compound | Ref. IC₅₀ (µM) |

|---|---|---|---|---|---|

| Quinoline-Thiosemicarbazone | AChE | 0.12 ± 0.02 | Competitive | Galantamine | 0.62 ± 0.01 |

| Quinolinone (QN8) | hrAChE | 0.29 ± 0.02 | Non-competitive | Donepezil | 0.048 ± 0.003 |

Thiourea-containing compounds are known to be effective inhibitors of tyrosinase, a key copper-containing enzyme in melanin (B1238610) biosynthesis. nih.gov Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable for cosmetic and therapeutic applications. mdpi.com

Studies on indole-thiourea derivatives have identified compounds with potent tyrosinase inhibitory activity, outperforming the standard inhibitor kojic acid. mdpi.com One such derivative, compound 4b, had an IC₅₀ of 5.9 ± 2.47 μM, significantly lower than kojic acid's IC₅₀ of 16.4 ± 3.53 μM. mdpi.com Kinetic analysis using Lineweaver-Burk plots confirmed that this compound acts as a competitive inhibitor. mdpi.commdpi.com The inhibition constant (Ki) for this compound was determined to be as low as 2.06 x 10⁻⁸ M, indicating a high affinity for the enzyme. mdpi.com Other thiourea derivatives have been shown to act as non-competitive inhibitors, suggesting that the mechanism can vary depending on the specific molecular structure. nih.gov

Table 3: Tyrosinase Inhibition by Thiourea Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | IC₅₀ (µM) | Inhibition Mode | Ki Value (M) | Reference Compound | Ref. IC₅₀ (µM) |

|---|---|---|---|---|---|

| Indole-Thiourea (4b) | 5.9 ± 2.47 | Competitive | 2.06 x 10⁻⁸ | Kojic Acid | 16.4 ± 3.53 |

| Thioacetazone | 14 | Non-competitive | - | Kojic Acid | >20 |

The bacterial enzymes DNA gyrase and topoisomerase IV are the primary targets for quinolone antibacterial agents. nih.govnih.gov These type II topoisomerases are essential for managing DNA topology during replication and transcription, making them excellent targets for drug development. nih.govmdpi.com

Novel thiourea derivatives have been synthesized and evaluated as potential inhibitors of these enzymes. One study reported a thiourea derivative (compound 8) that exhibited excellent inhibitory activity against E. coli DNA gyrase B (IC₅₀ = 0.33 ± 1.25 µM) and moderate activity against E. coli Topoisomerase IV (IC₅₀ = 19.72 ± 1.00 µM). mdpi.combohrium.com These values are comparable to the standard inhibitor novobiocin (B609625), which had IC₅₀ values of 0.28 ± 1.45 µM and 10.65 ± 1.02 µM against DNA gyrase B and topoisomerase IV, respectively. mdpi.combohrium.com Such compounds that can dually target both enzymes are considered promising leads for developing new antimicrobial agents to combat bacterial resistance. bohrium.com

Table 4: Inhibition of Bacterial Topoisomerases by a Thiourea Derivative (Compound 8) This table is interactive. You can sort and filter the data.

| Target Enzyme | Compound 8 IC₅₀ (µM) | Standard (Novobiocin) IC₅₀ (µM) |

|---|---|---|

| E. coli DNA Gyrase B | 0.33 ± 1.25 | 0.28 ± 1.45 |

Cyclooxygenase-2 (COX-2) is an inducible enzyme that mediates the production of prostaglandins (B1171923) during inflammation. abcam.comfrontiersin.org Selective COX-2 inhibitors are sought after as anti-inflammatory drugs because they are expected to have fewer gastrointestinal side effects than non-selective NSAIDs that also inhibit the constitutively expressed COX-1 isoform. brieflands.comnih.gov

Research into novel thiourea derivatives bearing a sulfonamide moiety has identified compounds with selective COX-2 inhibitory activity. researchgate.net Molecular docking studies suggest these compounds inhibit the COX-2 enzyme, which accounts for their anticancer and anti-inflammatory effects. researchgate.net In one series of compounds, a derivative (compound 5g) was found to be the most selective COX-2 inhibitor. researchgate.net The development of quinoline-based structures has also led to potent and selective COX-2 inhibitors, with some derivatives showing higher potency and selectivity than the reference drug, celecoxib. brieflands.com

Table 5: COX-2 Inhibition by Novel Thiourea and Pyrazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Feature | Most Potent Compound | IC₅₀ (µM) | Reference Compound | Ref. IC₅₀ (µM) |

|---|---|---|---|---|---|

| Thiourea-sulfonamide | Selective COX-2 inhibition | 5g | - | Celecoxib | - |

| Pyrazolone | Potent COX-2 inhibition | PYZ37 | 0.2 | Celecoxib | 0.4 |

Tyrosine kinases are critical regulators of cell signaling pathways involved in cell growth, differentiation, and survival. Dysregulation of these kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth. nih.gov Quinazoline-based compounds have been extensively developed as VEGFR-2 inhibitors. nih.gov A series of 5-anilinoquinazoline derivatives bearing a 1,3-disubstituted urea moiety were synthesized and showed potent VEGFR-2 kinase inhibition. researchgate.net These efforts are part of a broader strategy to develop anti-angiogenic agents for cancer treatment. nih.gov

BCR-ABL1 Tyrosine Kinase Inhibition: The BCR-ABL1 fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML). koreascience.kr While several tyrosine kinase inhibitors (TKIs) exist, acquired resistance, particularly through the T315I "gatekeeper" mutation, remains a clinical challenge. researchgate.net Advanced inhibitors, known as "switch-control" inhibitors like DCC-2036 (Rebastinib), have been developed to bind to the kinase in a way that induces an inactive conformation, overcoming resistance mechanisms, including the T315I mutation. researchgate.net Molecular docking studies have explored the potential of quinoline-thiazole hybrids to bind to and inhibit the BCR-ABL1 tyrosine kinase, indicating the versatility of the quinoline scaffold in designing next-generation kinase inhibitors. researchgate.net

Poly (ADP-ribose) Polymerase (PARP1, PARP5A) and B-cell Lymphoma-extra large (Bcl-xL) Interaction Studies

Molecular docking studies have explored the interaction of (quinolin-8-ylamino)thiourea derivatives with several key proteins implicated in cancer, including Poly (ADP-ribose) Polymerase-1 (PARP1), Poly (ADP-ribose) Polymerase-5A (PARP5A, also known as Tankyrase 1), and B-cell lymphoma-extra large (Bcl-xL). researchgate.net These computational analyses suggest that these thiourea derivatives have the potential to bind to the active sites of PARP1, PARP5A, and Bcl-xL. researchgate.net The predicted binding is facilitated by a combination of hydrogen bonds, π-π stacking interactions, and hydrophobic interactions. researchgate.net

The interaction with PARP1 is particularly noteworthy. The active site of PARP1 includes key amino acid residues such as Gly863, Tyr896, Ser904, Tyr907, and Glu988. researchgate.net Docking simulations indicate that this compound derivatives can fit into this active site, with π-π interactions playing a significant role in the binding. researchgate.net PARP enzymes, including PARP1 and PARP2, are crucial for various cellular processes, most notably DNA repair. They are activated by DNA damage and catalyze the synthesis of poly(ADP-ribose) (PAR) chains on target proteins. sonar.ch PARP5A (TNKS1) and PARP5B (TNKS2) are involved in maintaining telomere length and regulating important signaling pathways. frontiersin.org

Bcl-xL is an anti-apoptotic protein that plays a critical role in cell survival. Research has shown a direct interaction between the anti-apoptotic protein BCL2 and PARP1, which suppresses the enzymatic activity of PARP1 and inhibits DNA repair. nih.gov The potential of this compound derivatives to interact with both PARP1 and Bcl-xL suggests a possible mechanism for inducing apoptosis in cancer cells. researchgate.net

Sirtuin 2 (SIRT2) Enzyme Modulation

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases, which are involved in a wide range of physiological and pathological processes. nih.gov SIRT2 targets numerous proteins for deacetylation, including histones, transcription factors, and enzymes, thereby regulating cellular functions like the cell cycle and gene expression. plos.orgnih.gov The enzyme's activity is modulated by its N- and C-termini, with the C-terminus having an autoinhibitory effect and the N-terminus enhancing deacetylation. nih.gov

Given the diverse roles of SIRT2 in cellular processes, its modulation by small molecules is an area of significant research interest. nih.gov While direct studies on the interaction of this compound with SIRT2 are not extensively detailed in the provided context, the broader class of quinoline derivatives has been investigated for their effects on sirtuins. The development of selective SIRT2 modulators is considered a promising therapeutic strategy for various diseases, including viral infections and cancers. nih.gov The ability to either inhibit or activate SIRT2 selectively could offer tailored therapeutic benefits depending on the pathological context. nih.govmdpi.com

HIV-1 Integrase Inhibition

The human immunodeficiency virus type 1 (HIV-1) integrase is a crucial enzyme for viral replication, making it a key target for antiretroviral drug development. nih.gov This enzyme facilitates the integration of the viral DNA into the host cell's genome, a critical step in the HIV life cycle. nih.govnih.gov

Derivatives of the quinoline scaffold have been a significant focus in the development of HIV-1 integrase inhibitors. nih.govmdpi.commdpi.com Research has led to the discovery of potent integrase strand transfer inhibitors (INSTIs) based on the 8-hydroxyquinoline (B1678124) structure. nih.govmdpi.com These compounds function by chelating metal ions in the enzyme's active site, which is a common mechanism for this class of inhibitors. mdpi.com While the parent 8-hydroxyquinoline itself shows a lack of inhibitory potency, modifications to the quinoline ring have yielded compounds with significant antiviral activity. mdpi.com For instance, the modification of a quinolone antibiotic led to the development of a novel integrase inhibitor with high potency in both enzymatic and cellular assays. nih.gov The broad interest in quinoline-containing compounds for anti-HIV applications suggests that this compound and its derivatives could be promising candidates for investigation as HIV-1 integrase inhibitors. researchgate.net

Antimicrobial Research Perspectives

Antibacterial Activity against Gram-Positive and Gram-Negative Pathogens

This compound and its derivatives have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. nih.govnih.gov The quinoline scaffold itself is a well-established pharmacophore in antimicrobial drug discovery. researchgate.net Studies on various quinoline derivatives have shown that their antibacterial efficacy is often more pronounced against Gram-positive bacteria. researchgate.net

Specifically, quinoline-thiourea based zinc ionophores have shown promising antibacterial properties, particularly against Gram-positive bacteria, with the added benefit of reduced toxicity to mammalian cells. nih.gov This approach, which involves disrupting ion homeostasis in bacteria, represents a potential strategy to combat antibacterial resistance. nih.gov Furthermore, some newly synthesized 8-quinolinamine analogues have exhibited promising antibacterial activity against a panel of bacteria. nih.gov The continuous emergence of antibiotic-resistant bacterial strains underscores the urgent need for new antibacterial agents, and thiourea derivatives are considered a promising class of compounds in this regard. japsonline.combohrium.com

Table 1: Antibacterial Activity of Selected Quinoline and Thiourea Derivatives

| Compound/Derivative Class | Target Pathogens | Key Findings | Reference(s) |

|---|---|---|---|

| Quinoline-Thiourea Zinc Ionophores | Gram-positive bacteria (e.g., Staphylococcus aureus) | Potent antibacterial activity, reduced hemolytic activity and cytotoxicity. Restored susceptibility of MRSA to other antibiotics. | nih.gov |

| 8-Quinolinamine Analogues | Various bacteria | Promising antibacterial activities observed. | nih.gov |

| General Quinoline Derivatives | Gram-positive and Gram-negative bacteria | Activity is often greater against Gram-positive strains. | researchgate.net |

| Thiourea Derivatives | Klebsiella pneumoniae, Escherichia coli, Salmonella typhi, Micrococcus luteus | Some derivatives show potent and broad-spectrum activity. | japsonline.com |

| Novel Thiourea Derivatives | Gram-positive and Gram-negative bacteria | Excellent antimicrobial activity with low MIC values. | bohrium.com |

Antifungal Activity Assessment

The antifungal potential of this compound and related compounds has also been a subject of investigation. nih.gov The 8-hydroxyquinoline scaffold is known to be effective against various fungal pathogens. nih.gov For instance, clioquinol, an 8-hydroxyquinoline derivative, has demonstrated efficacy against Malassezia pachydermatis, a common cause of dermatitis in dogs. nih.gov

Research on newly synthesized 8-quinolinamine analogues has revealed promising antifungal activity against a range of fungi. nih.gov Similarly, various thiourea derivatives have been screened for their antifungal properties, with some showing good activity comparable to standard antifungal drugs. researchgate.net The combination of the quinoline nucleus and the thiourea moiety presents a promising avenue for the development of novel antifungal agents. researchgate.net

Table 2: Antifungal Activity of Selected Quinoline and Thiourea Derivatives

| Compound/Derivative Class | Target Pathogens | Key Findings | Reference(s) |

|---|---|---|---|

| 8-Quinolinamine Analogues | Various fungi | Promising antifungal activities observed. | nih.gov |

| 8-Hydroxyquinoline Derivatives (e.g., Clioquinol) | Malassezia pachydermatis | Effective against this yeast, suggesting potential for treating malasseziosis. | nih.gov |

| Thiadiazole-containing Quinoline Thioureas | Various fungi | Most compounds showed good activity comparable to standard drugs. | |

| General Thiourea Derivatives | Candida albicans, Aspergillus niger | Some derivatives exhibited promising antifungal activity. | researchgate.net |

Antiprotozoal Efficacy (Antimalarial, Antileishmanial)

The 8-aminoquinoline (B160924) scaffold is the basis for primaquine (B1584692), a crucial drug for treating the relapsing forms of malaria. nih.gov This has spurred extensive research into synthesizing and evaluating new 8-aminoquinoline analogues with improved efficacy and reduced toxicity for treating protozoal infections like malaria and leishmaniasis. capes.gov.bra2bchem.com

Newly synthesized 8-quinolinamine analogues have shown significant in vitro antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, as well as in vivo activity against P. berghei in mouse models. nih.gov These compounds also demonstrated potent in vitro antileishmanial activity against Leishmania donovani, with efficacy comparable to the standard drug pentamidine. nih.gov The development of bis(8-aminoquinolines) has also yielded compounds with superior antimalarial activities compared to primaquine and promising antileishmanial activity. nih.gov The collective evidence strongly supports the potential of this compound and its analogues as a fruitful area for the discovery of new antiprotozoal agents. unito.it

Table 3: Antiprotozoal Activity of 8-Quinolinamine Analogues

| Compound/Derivative Class | Disease | Activity | Key Findings | Reference(s) |

|---|---|---|---|---|

| 8-Quinolinamine Analogues | Malaria | In vitro (P. falciparum), In vivo (P. berghei) | Curative and suppressive antimalarial activity. | nih.gov |

| Leishmaniasis | In vitro (L. donovani) | Activity comparable to standard drug pentamidine. | nih.gov | |

| Bis(8-aminoquinolines) | Malaria | In vitro (P. falciparum), In vivo (P. berghei) | Superior antimalarial activity compared to primaquine. | nih.gov |

| Leishmaniasis | In vitro | Promising antileishmanial activity. | nih.gov |

Anticancer Research Perspectives (Mechanistic Studies)

Thiourea derivatives, particularly those incorporating heterocyclic moieties like quinoline, have shown significant antiproliferative activity. analis.com.mybiointerfaceresearch.com The anticancer properties of these compounds are often attributed to their ability to interact with multiple biological targets and pathways involved in carcinogenesis. biointerfaceresearch.com

The mechanisms through which these compounds exert their effects are varied. One key mechanism is the inhibition of crucial enzymes required for cancer cell proliferation. Thiosemicarbazones, which share structural similarities with thioureas, have been reported to inhibit ribonucleotide reductase and topoisomerase II. mdpi.com The C=S and N-H groups on the thiourea scaffold are believed to be important for blocking enzymatic activity. analis.com.my Furthermore, the introduction of bulky groups or specific substituents, such as electron-withdrawing groups on an attached phenyl ring, can significantly enhance antitumor activity. analis.com.my Some quinoline-based compounds have been designed as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), a key player in tumor angiogenesis. nih.gov

This compound and related compounds can modulate various cellular signaling pathways that control cell proliferation. mdpi.com A primary mechanism observed is the induction of cell cycle arrest. mdpi.combrieflands.com For instance, thiosemicarbazone derivatives have been shown to alter the expression of key cell cycle regulators, including cyclins, cyclin-dependent kinases (CDKs), the tumor suppressor p53, and the CDK inhibitor p21. mdpi.com

Studies on various cancer cell lines have demonstrated that these compounds can cause cell cycle arrest at different phases. For example, treatment of U937 cells with a platinum-thiosemicarbazone complex led to a block in the S phase of the cell cycle. mdpi.com Similarly, thymoquinone, a compound studied for its effects on cell proliferation pathways, induced G0-G1 phase arrest in HL60 leukemia cells by affecting the JAK/STAT pathway. nih.gov The transforming growth factor-beta (TGF-β) pathway, which can promote tumor growth and therapy resistance, is another system that can be modulated, affecting the cellular response to DNA damage and proliferation. medsci.org

A significant aspect of the anticancer activity of quinoline-thiourea derivatives is their ability to induce apoptosis, or programmed cell death, in cancer cells. researchgate.netresearchgate.net A deficiency in apoptosis is a hallmark of cancer, allowing for uncontrolled cell growth; therefore, inducing this process is a key strategy in cancer therapy. brieflands.comresearchgate.net

Fluorescence microscopy studies using staining dyes like DAPI and Acridine Orange/Ethidium Bromide (AO/EB) have shown that cells treated with these compounds exhibit characteristic apoptotic features, such as chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies. researchgate.net The induction of apoptosis can occur through various signaling pathways. Some compounds activate the intrinsic mitochondrial pathway, while others trigger the extrinsic pathway through caspase-8 activation. nih.govresearchgate.net For example, a novel thiourea polymer, QTMP, was found to induce apoptosis in colorectal cancer cells. nih.gov Similarly, certain quinoline derivatives have been shown to induce apoptosis in human bladder cancer cells and other cancer types. researchgate.netscispace.com

Modulation of Cell Proliferation Pathways

Antioxidant and Free Radical Scavenging Properties

Thiourea and quinoline derivatives have been investigated for their antioxidant properties. hueuni.edu.vnresearchgate.net Antioxidants are crucial for protecting cells from damage caused by free radicals and reactive oxygen species (ROS), which are unstable molecules that can harm DNA, proteins, and lipids. mdpi.comnih.gov The process of scavenging these free radicals is a key mechanism of antioxidant action. nih.gov

The antioxidant potential of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. hueuni.edu.vn In these tests, the ability of the compound to donate a hydrogen atom or an electron to neutralize the free radical is measured. nih.gov Studies have shown that some thiourea derivatives exhibit significant DPPH scavenging activity. hueuni.edu.vnmdpi.com The structure of the derivative plays a crucial role in its antioxidant capacity; for instance, the presence and position of substituent groups on the aromatic rings can greatly influence the radical scavenging ability. hueuni.edu.vn Similarly, natural antioxidant acids have been combined with 8-aminoquinoline to create new derivatives with good antioxidant activity. mdpi.com

Chemosensing and Bio-Sensing Applications

The unique structural features of quinoline derivatives make them excellent candidates for chemosensing and bio-sensing applications. nih.govmdpi.com These compounds can be designed to selectively bind with specific ions or molecules, leading to a detectable signal, often a change in color or fluorescence. researchgate.net

Quinoline-based compounds have been extensively developed as fluorescent sensors for metal cations, most notably zinc (Zn2+). researchgate.nettci-thailand.org For example, 2-oxo-2-(quinolin-8-ylamino)acid (OQAA) showed a remarkable and selective fluorescence enhancement specifically in the presence of Zn2+ ions compared to other metal cations. researchgate.net The binding interaction, typically in a 1:1 ratio, involves the amide and quinoline nitrogen atoms chelating the metal ion. researchgate.net

In addition to cations, these scaffolds are used to detect anions. Thiourea-functionalized sensors have demonstrated selectivity for fluoride (B91410) anions (F-), where the interaction leads to a quenching of fluorescence emission. researchgate.net The development of these sensors is valuable for various applications, including the detection of analytes in environmental samples and for bio-imaging within cells. researchgate.nettci-thailand.org

Fluorescent Probes for Metal Ion Detection (e.g., Zinc)

The quinoline scaffold, a core component of this compound, is a well-established fluorophore used in the development of fluorescent chemosensors for metal ions, particularly zinc (Zn²⁺). nanobioletters.comnih.gov Quinoline itself exhibits low intrinsic fluorescence, but upon complexation with specific metal ions, it can form highly fluorescent complexes, a phenomenon known as chelation-enhanced fluorescence (CHEF). mdpi.com This property makes quinoline derivatives attractive for creating "turn-on" fluorescent probes, which are essential for visualizing and monitoring metal ions in biological and environmental systems. nanobioletters.com

8-Aminoquinoline and its derivatives are among the most effective probes for Zn²⁺ detection due to their high affinity for metal ions, excellent stability, and good membrane permeability. mdpi.com The nitrogen atom of the quinoline ring and the nitrogen of the 8-amino group create an ideal bidentate chelation site for metal ions like Zn²⁺. In the case of this compound, the quinolin-8-ylamino moiety provides this crucial binding site. The binding of a Zn²⁺ ion disrupts processes like photoinduced electron transfer (PET) that would otherwise quench the quinoline's fluorescence, leading to a significant increase in emission intensity. ukm.edu.my

Research has explored various derivatives of 8-aminoquinoline to optimize their sensing properties. For instance, 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) is one of the most widely used fluorophores for zinc sensing in biological contexts, forming a 2:1 complex with Zn²⁺ that enhances fluorescence fourfold. mdpi.comukm.edu.my Other modifications, such as the introduction of carboxamide groups, have been investigated to improve water solubility and selectivity over other competing metal ions like Cd²⁺, Cu²⁺, and Ni²⁺. mdpi.comukm.edu.my The development of these sensors is a critical area of research, as Zn²⁺ plays a vital role in numerous physiological processes, and its dysregulation is linked to neurodegenerative diseases like Alzheimer's. nih.gov